2,4,6-Trifluorophenylhydrazine hydrochloride

Description

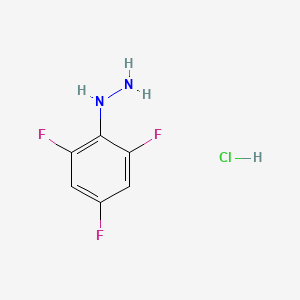

2,4,6-Trifluorophenylhydrazine hydrochloride is a fluorinated aromatic hydrazine derivative with the molecular formula C₆H₆ClF₃N₂ (hydrochloride form) and a molecular weight of 198.57 g/mol . It is structurally characterized by three fluorine atoms substituted symmetrically at the 2-, 4-, and 6-positions of the phenyl ring, which enhances its electron-withdrawing properties and steric symmetry. This compound is widely used as a precursor in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks like indoles and pyrazoles . Its hydrochloride form (CAS 1024006-03-8) is a white to off-white powder with a purity of ≥95% and is typically stored at room temperature .

Properties

IUPAC Name |

(2,4,6-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCUDMGMBFXGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluorophenylhydrazine hydrochloride typically involves the reaction of 2,4,6-trifluoronitrobenzene with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceuticals

The compound serves as an essential intermediate for synthesizing various pharmaceuticals. Its hydrazine functionality allows it to participate in reactions that form hydrazones and other nitrogen-containing compounds, which are crucial in drug development. For instance, derivatives of trifluorophenylhydrazines have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Agrochemical Development

In the agrochemical sector, 2,4,6-trifluorophenylhydrazine hydrochloride is utilized in synthesizing pesticides and herbicides. The trifluoromethyl group imparts unique properties that enhance the biological activity of these compounds. Research indicates that fluorinated compounds often exhibit improved efficacy against pests and diseases compared to their non-fluorinated counterparts.

Table 1: Examples of Agrochemicals Derived from this compound

| Compound Name | Application | Reference |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Insecticide | |

| Trifluoromethylphenylhydrazone | Herbicide |

Material Science

The compound has found applications in material science, particularly in developing advanced materials such as polymers and nanocomposites. Its ability to form stable bonds with carbon-based materials makes it suitable for creating functionalized surfaces that can be used in sensors and electronic devices.

Case Study: Use in Organic Photovoltaics

Recent studies have shown that incorporating fluorinated compounds like this compound into organic photovoltaic cells can enhance their efficiency and stability. The presence of fluorine atoms improves the electronic properties of the materials used in these cells, leading to better charge transport and overall performance.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying various analytes. Its reactivity can be harnessed in derivatization reactions that improve the detection limits of chromatographic techniques.

Toxicological Studies

Given its chemical properties, understanding the toxicological profile of this compound is crucial for safe handling and application in research and industry. Studies indicate that it exhibits harmful effects upon ingestion or skin contact; thus, safety protocols must be established when working with this compound .

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. The presence of fluorine atoms enhances its reactivity and selectivity in chemical reactions. The compound can also form stable complexes with metal ions, which can be utilized in catalysis and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,4,6-trifluorophenylhydrazine hydrochloride and related fluorinated phenylhydrazine derivatives:

Key Comparative Insights :

Substituent Effects on Reactivity :

- The 2,4,6-trifluoro substitution pattern confers high symmetry, which stabilizes intermediates in cyclocondensation reactions (e.g., forming pyridoindoles) . In contrast, asymmetric analogs like 2,4,5-trifluorophenylhydrazine hydrochloride exhibit lower reaction yields due to steric hindrance and reduced electronic uniformity .

- Chlorine substituents (e.g., 3-chloro-4-fluoro derivative) increase lipophilicity, making such compounds suitable for hydrophobic drug targets .

Synthetic Methods :

- This compound is synthesized via diazotization of 2,4,6-trifluoroaniline followed by reduction with SnCl₂ in HCl, a method shared with other fluorophenylhydrazines .

- Methoxy-substituted derivatives (e.g., 2,6-difluoro-3,5-dimethoxyphenylhydrazine) require additional protection/deprotection steps, increasing synthetic complexity .

Physical Properties: The 2,4,6-trifluoro isomer has a higher melting point (>200°C) compared to mono- or di-substituted analogs due to enhanced intermolecular halogen bonding . Hydrochloride salts generally exhibit improved stability and water solubility over free bases, critical for storage and handling .

Biological and Industrial Applications :

- This compound is pivotal in synthesizing fluorinated indoles, which are bioactive scaffolds in antipsychotic and antiviral drugs .

- 3-Fluorophenylhydrazine hydrochloride is employed in antitubercular agents, leveraging fluorine’s metabolic stability .

The hydrochloride forms mitigate volatility but still pose risks upon inhalation or skin contact .

Biological Activity

2,4,6-Trifluorophenylhydrazine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, antifungal, and enzyme inhibitory effects. The findings are supported by various studies and case reports.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of 2,4,6-Trifluorophenylhydrazine exhibit significant antimicrobial properties. A study evaluated N-alkyl derivatives of 4-(trifluoromethyl)benzohydrazide, revealing moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values ranged from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

Table 1: Inhibition Potency of Trifluorophenylhydrazine Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| N-Tridecyl derivative | 28.9 | - |

| N-Pentadecyl derivative | 27.0 | - |

| N-Hexyl derivative | 250 | - |

Antifungal Activity

In vitro studies have shown that phenylhydrazides exhibit antifungal activity against Candida albicans. A total of 52 compounds were synthesized and tested, with several showing better efficacy than fluconazole against resistant strains . Specifically, the MIC80 values for some derivatives were less than 4 µg/mL, indicating strong antifungal potential.

Table 2: Antifungal Activity of Phenylhydrazides

| Compound ID | MIC80 (µg/mL) | TAI | TSI |

|---|---|---|---|

| Compound A | 1.9 | 2.71 | 12.0 |

| Compound B | 4.0 | 2.13 | - |

| Compound C | 3.7 | 2.25 | - |

Enzyme Inhibition Studies

Molecular docking studies have provided insight into the binding interactions of these compounds with AChE and BuChE. For instance, the most potent derivatives displayed favorable orientations within the enzyme's active site, forming multiple hydrogen bonds and stabilizing π-π stacking interactions .

Case Studies

A notable case study involved the treatment of polycythemia vera with phenylhydrazine, where significant acute platelet reactions were observed post-treatment . This highlights the compound's potential therapeutic applications and necessitates further investigation into its safety profile.

Q & A

Q. What are the standard laboratory synthesis protocols for 2,4,6-Trifluorophenylhydrazine hydrochloride?

Synthesis typically involves the condensation of 2,4,6-trifluorophenyl chloride with hydrazine hydrate under controlled conditions. A methanol solvent system at 30–50°C is commonly used, analogous to methods for structurally similar hydrazine derivatives (e.g., picryl chloride and hydrazine hydrate reactions) . Key steps include stoichiometric control of hydrazine hydrate, inert atmosphere maintenance, and purification via recrystallization.

Q. How should researchers characterize the purity of this compound?

Characterization methods include:

- Melting Point Analysis : Decomposition points (e.g., ~185°C) should be measured with calibrated equipment, as decomposition is common in arylhydrazine hydrochlorides .

- Spectroscopy : H/F NMR to confirm fluorine substitution patterns and hydrazine proton signals.

- Chromatography : HPLC with UV detection to assess purity (>95% as per industrial standards for analogs) .

Q. What are the critical safety precautions for handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Hazards : Harmful if inhaled, ingested, or absorbed through skin; irritant to eyes and respiratory systems. Use fume hoods, nitrile gloves, and protective eyewear .

- Disposal : Follow local regulations for halogenated organic waste .

Q. What are its primary applications in synthetic chemistry?

This compound is widely used as a precursor in:

- Fischer Indole Synthesis : To generate trifluorinated indole derivatives, leveraging its hydrazine moiety to form heterocycles under acidic conditions .

- Coordination Chemistry : As a ligand for transition metals, exploiting fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Fischer indole syntheses using this compound?

- Catalysis : Use Brønsted acids (e.g., HCl or ) to protonate the hydrazine group, enhancing electrophilicity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while elevated temperatures (80–100°C) accelerate cyclization .

- Substituent Impact : The electron-deficient trifluorophenyl group may require longer reaction times compared to non-fluorinated analogs.

Q. What analytical strategies resolve discrepancies in reported melting points or spectral data?

- Purity Validation : Use combined techniques (e.g., TLC, HPLC) to detect impurities that alter decomposition points .

- Experimental Reproducibility : Standardize heating rates (1–2°C/min) and instrument calibration for melting point analysis.

- Dynamic NMR : Investigate rotational barriers or tautomerism that may cause spectral variability .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

- Electrophilicity : Fluorine’s electron-withdrawing nature increases the electrophilic character of the aryl ring, accelerating nucleophilic aromatic substitutions.

- Stability : Enhanced thermal stability due to strong C-F bonds, but hydrolytic sensitivity may require anhydrous conditions .

- Steric Effects : The 2,4,6-substitution pattern minimizes steric hindrance, favoring regioselective reactions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Control : Optimize stoichiometry and reaction time to minimize side products (e.g., dimerization).

- Purification : Scale-compatible methods like fractional crystallization or column chromatography under inert atmospheres .

- Process Safety : Address exothermic risks during hydrazine addition by gradual reagent introduction and temperature monitoring .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.